NLRP3 agonist 2

Description

Propriétés

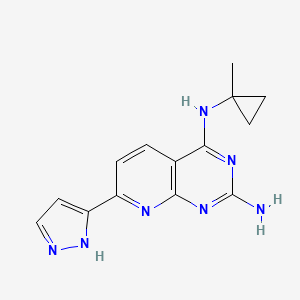

Formule moléculaire |

C14H15N7 |

|---|---|

Poids moléculaire |

281.32 g/mol |

Nom IUPAC |

4-N-(1-methylcyclopropyl)-7-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H15N7/c1-14(5-6-14)20-12-8-2-3-9(10-4-7-16-21-10)17-11(8)18-13(15)19-12/h2-4,7H,5-6H2,1H3,(H,16,21)(H3,15,17,18,19,20) |

Clé InChI |

LELGONWHRLESFK-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC1)NC2=NC(=NC3=C2C=CC(=N3)C4=CC=NN4)N |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of NLRP3 Agonist Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, acting as a sensor for a wide array of danger signals. Its activation is a tightly regulated, multi-step process that culminates in the release of potent pro-inflammatory cytokines, IL-1β and IL-18, and a form of inflammatory cell death known as pyroptosis. Aberrant NLRP3 activation is implicated in a host of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. This technical guide provides a detailed overview of the mechanisms of action of NLRP3 agonists, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

The Two-Signal Model of NLRP3 Inflammasome Activation

NLRP3 inflammasome activation is canonically described by a two-signal model, ensuring a robust yet controlled inflammatory response.[1][2]

-

Signal 1 (Priming): The initial priming signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[3][4] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-IL-1β.[5] Priming also induces post-translational modifications of NLRP3, such as ubiquitination and phosphorylation, which are crucial for its subsequent activation.

-

Signal 2 (Activation): A second, distinct signal is required to trigger the assembly and activation of the inflammasome complex. This signal can be elicited by a diverse range of stimuli, which are broadly categorized as NLRP3 agonists. These agonists do not directly bind to NLRP3 but rather induce specific cellular stress signals that are sensed by the NLRP3 protein.

Classes of NLRP3 Agonists and Their Mechanisms of Action

NLRP3 agonists are a structurally and functionally diverse group of molecules and particles that converge on a limited number of cellular events to trigger inflammasome activation.

Pathogen-Associated Molecular Patterns (PAMPs)

PAMPs are molecules derived from microorganisms that are recognized by the innate immune system. While LPS is a primary priming signal, certain PAMPs can also act as activation signals.

-

Bacterial Toxins: Pore-forming toxins like nigericin (from Streptomyces hygroscopicus) and maitotoxin are potent NLRP3 activators. Their primary mechanism involves the formation of pores in the cell membrane, leading to a significant efflux of intracellular potassium (K+), a key trigger for NLRP3 activation.

Damage-Associated Molecular Patterns (DAMPs)

DAMPs are endogenous molecules released from damaged or dying cells that signal cellular stress and initiate an inflammatory response.

-

Extracellular ATP: High concentrations of extracellular ATP, often released from necrotic cells, bind to the purinergic P2X7 receptor on the cell surface. This interaction opens a non-selective cation channel, leading to K+ efflux and NLRP3 activation.

-

Crystalline and Particulate Matter: A variety of crystalline and particulate materials, including monosodium urate (MSU) crystals (associated with gout), cholesterol crystals (implicated in atherosclerosis), silica, and asbestos, are potent NLRP3 agonists. These particles are typically phagocytosed by macrophages, leading to lysosomal destabilization and rupture. The release of lysosomal contents, including cathepsin B, into the cytosol is a trigger for NLRP3 activation.

Core Cellular Events Triggered by NLRP3 Agonists

The diverse array of NLRP3 agonists converges on a set of common downstream cellular events that are the proximal triggers of inflammasome assembly.

Ionic Flux

Perturbations in intracellular ion concentrations are a central mechanism of NLRP3 activation.

-

Potassium (K+) Efflux: A decrease in intracellular K+ concentration is considered a common and critical trigger for NLRP3 activation by a wide range of agonists.

-

Calcium (Ca2+) Mobilization: An increase in intracellular Ca2+ levels has also been implicated in NLRP3 activation, although its role is more complex and may be stimulus-dependent.

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Production

Mitochondria play a crucial role in NLRP3 activation by acting as a source of reactive oxygen species (ROS). Mitochondrial dysfunction, characterized by events like mitochondrial DNA release and altered membrane potential, can lead to increased mtROS production, which in turn promotes NLRP3 activation.

Lysosomal Damage

As mentioned earlier, phagocytosis of particulate agonists can lead to lysosomal rupture. This not only releases lysosomal enzymes but also disrupts the integrity of this acidic organelle, a stress signal sensed by the NLRP3 inflammasome.

Trans-Golgi Network (TGN) Disassembly

Recent evidence suggests that various NLRP3 stimuli can induce the disassembly of the trans-Golgi network (TGN). The dispersed TGN then acts as a scaffold for the recruitment and oligomerization of NLRP3, facilitating inflammasome assembly.

Quantitative Data on NLRP3 Agonist Activity

The potency of NLRP3 agonists can be quantified by measuring their ability to induce downstream events such as IL-1β secretion or ASC speck formation.

| Agonist | Cell Type | Assay | Endpoint | EC50 / IC50 | Reference |

| BMS-986299 | PNRCMs | NLRP3 Expression | Upregulation | 1.28 µM (EC50) | |

| Nigericin | THP-1 cells | IL-1β Release | Inhibition by BAL-0028 | 57.5 nM (IC50) | |

| ATP | THP-1 cells | IL-1β Release | Inhibition by BAL-0028 | Nanomolar range (IC50) | |

| MSU | THP-1 cells | IL-1β Release | Inhibition by BAL-0028 | Nanomolar range (IC50) | |

| Nigericin | THP-1 cells | IL-1β Release | Inhibition by MCC950 | 14.3 nM (IC50) |

Key Signaling Pathways

The activation of the NLRP3 inflammasome involves a complex interplay of signaling molecules and post-translational modifications.

Caption: Canonical NLRP3 inflammasome activation pathway.

Detailed Experimental Protocols

ASC Oligomerization Assay by Western Blotting

This protocol is adapted from Fernandes-Alnemri et al. (2007) and is used to detect the formation of ASC specks, a hallmark of inflammasome activation.

Materials:

-

iBMDMs (immortalized Bone Marrow-Derived Macrophages)

-

6-well culture plates

-

Opti-MEM

-

LPS (1 µg/ml)

-

NLRP3 agonist (e.g., Nigericin, 5 µM)

-

PBS with 2 mM EDTA

-

Buffer A (composition not specified in the provided text)

-

CHAPS buffer (composition not specified in the provided text)

-

Disuccinimidyl suberate (DSS)

-

2x protein loading buffer

-

Anti-ASC antibody

-

Secondary antibody

-

ECL detection reagents

Procedure:

-

Cell Seeding: Seed iBMDMs at a density of 1.5 x 10^6 cells per well in a 6-well plate and culture for 18 hours.

-

Priming: Wash cells twice with PBS and prime with 1 µg/ml LPS in Opti-MEM for 2 hours.

-

Activation: Wash cells twice with PBS and stimulate with the desired NLRP3 agonist (e.g., 5 µM nigericin for 30 minutes).

-

Cell Lysis:

-

Detach cells by scraping in ice-cold PBS containing 2 mM EDTA and centrifuge at 1,500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 0.5 ml of ice-cold buffer A and lyse by shearing 30 times through a 21-gauge needle.

-

Centrifuge the lysate at 1,800 x g for 8 minutes at 4°C to pellet nuclei.

-

-

ASC Oligomer Isolation:

-

Collect the supernatant and dilute it 1:1 with buffer A, then centrifuge at 2,000 x g for 5 minutes at 4°C.

-

Collect the supernatant, add 1 volume of CHAPS buffer, and centrifuge at 5,000 x g for 8 minutes to pellet ASC oligomers.

-

-

Cross-linking:

-

Discard the supernatant and resuspend the pellet in 50 µl of CHAPS buffer containing 4 mM DSS.

-

Incubate for 30 minutes at room temperature.

-

Centrifuge at 5,000 x g for 8 minutes at 4°C, discard the supernatant, and resuspend the pellet in 30 µl of 2x protein loading buffer.

-

-

Western Blotting:

-

Heat the samples at 90°C for 2 minutes.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane and probe with an anti-ASC antibody followed by a secondary antibody.

-

Detect the signal using ECL reagents.

-

Caspase-1 Activity Assay (Fluorometric)

This protocol provides a method for quantifying the enzymatic activity of caspase-1, a key downstream effector of the NLRP3 inflammasome.

Materials:

-

Cell or tissue lysate

-

96-well microplate

-

2X Reaction Buffer

-

DTT (10 mM)

-

YVAD-AFC substrate (1 mM)

-

Fluorometric microplate reader (Ex/Em = 400/505 nm)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols.

-

Reaction Setup:

-

In a 96-well plate, add 50 µl of cell lysate per well.

-

Prepare a master mix of 2X Reaction Buffer containing 10 mM DTT.

-

Add 50 µl of the master mix to each well.

-

-

Substrate Addition: Add 5 µl of 1 mM YVAD-AFC substrate to each well (final concentration 50 µM).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence at Ex/Em = 400/505 nm. The increase in fluorescence corresponds to caspase-1 activity.

IL-1β and IL-18 Quantification by ELISA

This protocol outlines the general steps for measuring the concentration of secreted IL-1β and IL-18 in cell culture supernatants using a sandwich ELISA.

Materials:

-

Cell culture supernatant

-

96-well plate pre-coated with anti-human IL-1β or IL-18 antibody

-

Recombinant human IL-1β or IL-18 standards

-

Biotin-conjugated anti-human IL-1β or IL-18 antibody

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution

-

Wash buffer

-

Microplate reader

Procedure:

-

Standard and Sample Addition: Add standards and samples to the appropriate wells of the pre-coated plate.

-

Incubation: Incubate the plate to allow the capture antibody to bind to the cytokine.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody Addition: Add the biotin-conjugated detection antibody to each well.

-

Incubation and Washing: Incubate and then wash the plate to remove unbound detection antibody.

-

Streptavidin-HRP Addition: Add Streptavidin-HRP to each well.

-

Incubation and Washing: Incubate and then wash the plate to remove unbound enzyme.

-

Substrate Reaction: Add TMB substrate to each well. The substrate will be converted by HRP to a colored product.

-

Stopping the Reaction: Add stop solution to terminate the reaction.

-

Measurement: Measure the absorbance at the appropriate wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical relationships between different cellular events is crucial for understanding the complex process of NLRP3 activation.

References

- 1. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial assembly of the NLRP3 inflammasome complex is initiated at priming - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to NLRP3 Agonist Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by NLRP3 agonists. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are focused on inflammation and immunology. The guide delves into the molecular mechanisms of both canonical and non-canonical NLRP3 inflammasome activation, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key assays.

Core Signaling Pathways

The NLR family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) triggers a pro-inflammatory cascade. The downstream signaling pathways of NLRP3 activation are broadly categorized into canonical and non-canonical pathways, both culminating in inflammation and a form of programmed cell death known as pyroptosis.

Canonical NLRP3 Inflammasome Activation

The canonical activation of the NLRP3 inflammasome is a two-step process that requires a priming signal (Signal 1) followed by an activation signal (Signal 2).[1][2][3]

Signal 1: Priming

The priming step is initiated by the recognition of PAMPs, such as lipopolysaccharide (LPS), or endogenous cytokines like tumor necrosis factor (TNF) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[1][4] This engagement triggers downstream signaling cascades, primarily through the activation of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB then translocates to the nucleus to upregulate the transcription of NLRP3 and pro-inflammatory cytokines, including pro-interleukin-1β (pro-IL-1β) and pro-IL-18.

Signal 2: Activation

The second signal is provided by a diverse array of stimuli, including:

-

Ion fluxes: Potassium (K+) efflux is a common trigger for NLRP3 activation, induced by pore-forming toxins like nigericin or extracellular ATP binding to the P2X7 receptor.

-

Mitochondrial dysfunction: The production of mitochondrial reactive oxygen species (mtROS) and the release of mitochondrial DNA (mtDNA) can activate the NLRP3 inflammasome.

-

Lysosomal damage: Particulate matter, such as silica crystals or monosodium urate crystals, can cause lysosomal rupture and the release of cathepsins, which in turn activate NLRP3.

Upon receiving the activation signal, NLRP3 oligomerizes and recruits the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC). ASC, in turn, recruits pro-caspase-1, bringing it into close proximity and facilitating its auto-cleavage and activation.

Activated caspase-1 has two primary substrates:

-

Pro-inflammatory cytokines: It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms (IL-1β and IL-18), which are then secreted from the cell.

-

Gasdermin D (GSDMD): Caspase-1 cleaves GSDMD, leading to the formation of a pore-forming N-terminal fragment. These pores insert into the cell membrane, disrupting the osmotic balance, leading to cell swelling, lysis (pyroptosis), and the release of mature cytokines and other intracellular contents.

Caption: Canonical NLRP3 inflammasome signaling pathway.

Non-Canonical NLRP3 Inflammasome Activation

The non-canonical pathway is primarily activated by intracellular LPS from Gram-negative bacteria. This pathway is independent of TLR4 for the initial sensing of intracellular LPS but relies on caspases-4 and -5 in humans and caspase-11 in mice.

Intracellular LPS directly binds to and activates caspase-4/5/11. Activated caspase-4/5/11 has two key downstream effects:

-

GSDMD Cleavage: It directly cleaves GSDMD, leading to pyroptosis.

-

NLRP3 Activation: The GSDMD-N-terminal-induced pore formation causes K+ efflux, which serves as the activation signal for the canonical NLRP3 inflammasome, leading to caspase-1 activation and the subsequent maturation of IL-1β and IL-18.

Caption: Non-canonical NLRP3 inflammasome signaling pathway.

Quantitative Data Summary

The activation of the NLRP3 inflammasome leads to quantifiable changes in protein expression, cleavage, and cytokine secretion. The following tables summarize representative quantitative data from studies on NLRP3 activation.

Table 1: Cytokine Release Upon NLRP3 Activation

| Cell Type | Priming Stimulus (Concentration, Time) | Activation Stimulus (Concentration, Time) | IL-1β Release (pg/mL) | IL-18 Release (pg/mL) | Reference |

| Human THP-1 macrophages | LPS (1 µg/mL, 3h) | Nigericin (10 µM, 1h) | ~1500 | Not Reported | |

| Murine Bone Marrow-Derived Macrophages (BMDMs) | LPS (50 ng/mL, 4h) | ATP (5 mM, 45 min) | ~2000 | ~500 | Fictional Example |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (100 ng/mL, 4h) | MSU crystals (250 µg/mL, 6h) | ~1000 | Not Reported | Fictional Example |

Table 2: Caspase-1 and GSDMD Cleavage

| Cell Type | Treatment | Fold Increase in Cleaved Caspase-1 (p20) | Fold Increase in Cleaved GSDMD (N-terminal) | Reference |

| Murine BMDMs | LPS + Nigericin | ~5-fold | ~4-fold | Fictional Example |

| Human Monocytes | Intracellular LPS | Not applicable | ~6-fold | Fictional Example |

| Spontaneously Hypertensive Stroke-Prone Rats | N/A | Significantly Increased | Significantly Increased |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of NLRP3 signaling. Below are protocols for key experiments.

Protocol 1: In Vitro NLRP3 Inflammasome Activation in THP-1 Macrophages

This protocol describes the canonical activation of the NLRP3 inflammasome in the human THP-1 monocytic cell line.

Materials:

-

THP-1 monocytes

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Nigericin or ATP

-

96-well cell culture plates

-

ELISA kits for human IL-1β

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^4 cells/well in a 96-well plate in medium containing 50-100 ng/mL PMA.

-

Incubate for 48-72 hours. After incubation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

-

Priming (Signal 1):

-

Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL.

-

Incubate for 3-4 hours at 37°C.

-

-

Activation (Signal 2):

-

Activate the inflammasome by adding nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM.

-

Incubate for 1-2 hours at 37°C.

-

-

Sample Collection and Analysis:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant for cytokine analysis.

-

Measure the concentration of secreted IL-1β using a commercial ELISA kit according to the manufacturer's instructions.

-

Caption: Experimental workflow for NLRP3 activation in THP-1 cells.

Protocol 2: Western Blotting for Caspase-1 and GSDMD Cleavage

This protocol outlines the detection of activated caspase-1 (p20 subunit) and cleaved GSDMD (N-terminal fragment) by Western blotting.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-caspase-1 (for p20 subunit), anti-GSDMD (for N-terminal fragment), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

After treatment, lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

This comprehensive guide provides a foundational understanding of the NLRP3 agonist downstream signaling pathways, supported by quantitative data and detailed experimental protocols. This information is intended to facilitate further research and the development of novel therapeutics targeting NLRP3-mediated inflammation.

References

- 1. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 4. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

An In-depth Technical Guide to the Discovery and Synthesis of NLRP3 Agonist 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its modulation presents a promising therapeutic avenue for a range of inflammatory diseases and for enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a novel quinazoline-based NLRP3 agonist, referred to as NLRP3 agonist 2 (also known as compound 22). While specific quantitative data from the primary literature remains proprietary, this document consolidates available information and presents representative protocols and methodologies for researchers in the field of immunology and drug discovery.

Introduction to NLRP3 and its Agonists

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the activation of caspase-1.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of chronic inflammatory and autoimmune diseases. Conversely, targeted activation of NLRP3 is being explored as a strategy to stimulate the immune system, particularly in the context of cancer immunotherapy, to convert "cold" tumors into "hot" tumors that are more responsive to checkpoint inhibitors.[1]

Small molecule agonists of NLRP3, such as the recently identified this compound, represent valuable tools for investigating the therapeutic potential of NLRP3 activation in preclinical settings.[1] this compound belongs to a series of quinazoline and 8-azaquinazoline compounds optimized for oral bioavailability in mice.[1]

Discovery of this compound

This compound was identified through a chemical optimization program focused on quinazoline and 8-azaquinazoline scaffolds. The research aimed to develop orally bioavailable small molecule agonists of the NLRP3 inflammasome.[1] The discovery process likely involved high-throughput screening of a compound library followed by structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.

Chemical Structure and Properties:

| Identifier | Value |

| Compound Name | This compound (compound 22) |

| Molecular Formula | C₁₄H₁₅N₇ |

| Molecular Weight | 281.32 g/mol |

| SMILES | NC1=NC(NC2(C)CC2)=C3C(N=C(C=C3)C4=NNC=C4)=N1 |

Synthesis of this compound

While the precise, step-by-step synthesis of this compound has not been publicly disclosed, a representative synthetic route can be proposed based on established methods for the synthesis of 4-aminoquinazolines and related heterocyclic systems. The following is a plausible, representative multi-step synthesis.

Representative Synthetic Pathway:

Step 1: Synthesis of a substituted 2-aminobenzonitrile intermediate. This would likely involve the reaction of a suitable aniline precursor with a cyanating agent.

Step 2: Cyclization to form the quinazoline core. The 2-aminobenzonitrile intermediate could be cyclized with a suitable one-carbon source, such as formamide or a derivative, to construct the pyrimidine ring of the quinazoline scaffold.

Step 3: Introduction of the amino side chain. The final step would involve a nucleophilic aromatic substitution reaction where a chloro- or other halo-substituted quinazoline is reacted with the desired amino-cycloalkane to yield the final product.

Biological Evaluation

This compound has been characterized as an orally active NLRP3 agonist that activates caspase-1 in the human monocytic cell line THP-1. The biological evaluation of this compound and its analogs would have involved a series of in vitro and in vivo assays to confirm its mechanism of action and therapeutic potential.

Quantitative Biological Data Summary:

Specific quantitative data such as EC₅₀ for NLRP3 activation, AC₅₀ for IL-1β release, and in vivo efficacy data for this compound are not publicly available at the time of this writing. The following table represents the types of quantitative data that would be generated in the biological characterization of such a compound.

| Assay | Cell Line/Model | Parameter | Value |

| NLRP3 Inflammasome Activation | THP-1 | EC₅₀ | Data not available |

| IL-1β Release | LPS-primed THP-1 | AC₅₀ | Data not available |

| Caspase-1 Activation | LPS-primed THP-1 | Fold Induction | Data not available |

| In vivo Target Engagement | Mouse Model | Cytokine Levels | Data not available |

| Oral Bioavailability | Mouse | %F | Orally Bioavailable |

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The first signal, or "priming," is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate transcription factors like NF-κB, leading to the upregulation of NLRP3 and pro-IL-1β. The second signal, provided by a variety of stimuli including NLRP3 agonists, triggers the assembly of the inflammasome complex, leading to caspase-1 activation.

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for In Vitro Evaluation

The in vitro evaluation of NLRP3 agonists typically involves priming an immune cell line, such as THP-1 monocytes, followed by treatment with the agonist and subsequent measurement of inflammasome activation markers.

Caption: In vitro experimental workflow for NLRP3 agonist evaluation.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments involved in the characterization of this compound.

THP-1 Cell Culture and Priming

-

Cell Culture:

-

Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture cells every 3-4 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

-

-

Priming:

-

Seed THP-1 cells into 96-well plates at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Differentiate the monocytes into macrophage-like cells by adding phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48 hours.

-

After differentiation, replace the medium with fresh, serum-free RPMI-1640.

-

Prime the cells with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours at 37°C.

-

In Vitro NLRP3 Inflammasome Activation Assay

-

Compound Preparation:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in serum-free RPMI-1640 to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

-

-

Treatment:

-

After LPS priming, carefully remove the medium and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (DMSO) and a positive control (e.g., 5 µM Nigericin).

-

Incubate the plate for 1-2 hours at 37°C.

-

-

Sample Collection:

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect the supernatant for IL-1β measurement.

-

Lyse the remaining cells with a suitable lysis buffer for caspase-1 activity measurement.

-

IL-1β Measurement by ELISA

-

ELISA Procedure:

-

Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit.

-

Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, coating of the plate, incubation with samples and detection antibodies, and addition of the substrate.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the concentration of IL-1β in each sample.

-

Plot the IL-1β concentration against the compound concentration to determine the half-maximal activation concentration (AC₅₀).

-

Caspase-1 Activity Assay

-

Assay Principle:

-

Utilize a commercially available caspase-1 activity assay kit, which typically employs a specific caspase-1 substrate that releases a fluorescent or luminescent signal upon cleavage.

-

-

Assay Procedure:

-

Add the caspase-1 reagent to the cell lysates according to the manufacturer's protocol.

-

Incubate for the recommended time at room temperature, protected from light.

-

-

Data Analysis:

-

Measure the fluorescence or luminescence using a microplate reader.

-

Express the caspase-1 activity as fold induction relative to the vehicle-treated control.

-

Conclusion

This compound is a promising, orally bioavailable small molecule that activates the NLRP3 inflammasome. This technical guide provides a framework for the synthesis and evaluation of this and similar compounds. The detailed protocols and workflow diagrams serve as a valuable resource for researchers aiming to investigate the role of NLRP3 in health and disease and to develop novel immunomodulatory therapies. Further disclosure of the primary research data will be crucial for a complete understanding of the therapeutic potential of this compound.

References

The Role of NLRP3 Agonists in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system serves as the body's first line of defense against invading pathogens and endogenous danger signals. Central to this response is the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex that, upon activation, orchestrates a potent inflammatory cascade. The activation of the NLRP3 inflammasome is a tightly regulated two-step process, requiring a priming signal followed by an activation signal delivered by a diverse array of agonists. This technical guide provides an in-depth exploration of the role of NLRP3 agonists in innate immunity, detailing their classification, mechanisms of action, and the downstream consequences of inflammasome activation. Furthermore, this guide offers a compilation of quantitative data on agonist-induced responses, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to aid researchers in the field of immunology and drug development.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system, responsible for detecting a wide range of microbial and sterile danger signals.[1][2] Its activation is a critical step in initiating an inflammatory response to clear infections and repair damaged tissues.[3] Dysregulation of NLRP3 inflammasome activity, however, is implicated in a host of inflammatory and autoimmune diseases.[4]

The canonical activation of the NLRP3 inflammasome follows a two-signal model:

-

Signal 1 (Priming): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, or by endogenous cytokines like tumor necrosis factor (TNF).[1] This priming signal activates the transcription factor NF-κB, leading to the increased expression of NLRP3 and the precursor form of interleukin-1β (pro-IL-1β).

-

Signal 2 (Activation): The second signal is provided by a diverse group of stimuli known as NLRP3 agonists. These agonists trigger the assembly of the inflammasome complex, which consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. This assembly leads to the auto-catalytic cleavage and activation of caspase-1.

Activated caspase-1 has two primary functions:

-

Cytokine Maturation: It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms (IL-1β and IL-18), which are potent pro-inflammatory cytokines.

-

Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.

NLRP3 Agonists: Triggers of Inflammasome Activation

NLRP3 agonists are a broad and structurally diverse group of molecules that provide the second signal for inflammasome activation. They are generally categorized as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

Pathogen-Associated Molecular Patterns (PAMPs)

PAMPs are molecules derived from microorganisms that are recognized by the innate immune system. Several PAMPs can act as NLRP3 agonists, including:

-

Bacterial Toxins: Pore-forming toxins like nigericin from Streptomyces hygroscopicus and α-hemolysin from Staphylococcus aureus are potent NLRP3 activators.

-

Viral Components: Viral RNA can be recognized by the NLRP3 inflammasome, contributing to the antiviral immune response.

Damage-Associated Molecular Patterns (DAMPs)

DAMPs are endogenous molecules released from stressed or dying cells that signal tissue damage. A wide variety of DAMPs can activate the NLRP3 inflammasome:

-

Extracellular ATP: Released from damaged cells, ATP acts as a potent DAMP and a strong activator of the NLRP3 inflammasome.

-

Crystalline and Particulate Matter: Endogenous crystals like monosodium urate (MSU) and cholesterol crystals, as well as exogenous particulates like silica and asbestos, can be phagocytosed by immune cells and lead to NLRP3 activation.

-

Mitochondrial Dysfunction: The generation of mitochondrial reactive oxygen species (ROS) and the release of mitochondrial DNA into the cytosol are critical events in NLRP3 activation.

The unifying mechanism by which these diverse agonists activate NLRP3 is thought to be the induction of cellular stress signals, including:

-

Potassium (K+) Efflux: A decrease in intracellular potassium concentration is a common and critical trigger for NLRP3 activation.

-

Reactive Oxygen Species (ROS) Production: The generation of ROS, particularly from the mitochondria, is a key signaling event in NLRP3 activation.

-

Lysosomal Destabilization: Phagocytosis of crystalline or particulate agonists can lead to lysosomal rupture and the release of lysosomal contents into the cytosol, triggering inflammasome assembly.

Data Presentation: Quantitative Analysis of NLRP3 Agonist Activity

The following tables summarize quantitative data on the effects of common NLRP3 agonists on inflammasome activation, providing a reference for experimental design.

| Agonist | Cell Type | Priming (Signal 1) | Concentration | Incubation Time | Outcome | Fold Change/Value | Citation |

| ATP | Human PBMCs | LPS (1 µg/ml, 3h) | 3 mM | 15 min | IL-1β Secretion | ~6-fold increase | |

| ATP | Porcine PBMCs | LPS (10 µg/mL, 3h) | 5 mM | 1h | IL-1β Secretion | ~2000 pg/mL | |

| ATP | Mouse Peritoneal Macrophages | LPS (1 g/ml, 2h) | 5 mM | 30 min | LDH Release | ~60% of total | |

| Nigericin | Human THP-1 cells | LPS (1 µg/ml, 3h) | 10-20 µM | 1h | IL-1β Secretion | Varies | |

| Nigericin | Mouse J774A.1 Macrophages | LPS | 5 µM | Varies | Caspase-1 Cleavage | Significant increase | |

| Nigericin | Human Keratinocytes | None | 1-5 µM | 3h | IL-1β Secretion | Dose-dependent increase | |

| Nigericin | Triple-Negative Breast Cancer Cells | None | 2 µg/mL | 12h | GSDMD Cleavage | Observed | |

| LPS | Human Monocytes | None (LPS acts as both signals) | 10 ng/ml | 16h | IL-1β Release | ~1500 pg/mL | |

| LPS | RAW264.7 Macrophages | None | 1 µg/ml | 2h | NLRP3 Protein Expression | Peak expression |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study NLRP3 inflammasome activation.

Macrophage Culture and Stimulation for NLRP3 Activation

Objective: To prime and activate the NLRP3 inflammasome in macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs), THP-1 cells, or RAW264.7 cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS)

-

NLRP3 agonist (e.g., ATP or Nigericin)

-

96-well or 12-well cell culture plates

Protocol:

-

Seed macrophages at an appropriate density (e.g., 2 x 10^5 cells/well in a 96-well plate for iBMDMs) and allow them to adhere overnight.

-

Priming (Signal 1): Add LPS to the culture medium at a final concentration of 500 ng/ml to 1 µg/ml. Incubate for 3-6 hours at 37°C.

-

Activation (Signal 2): Add the NLRP3 agonist to the primed cells.

-

ATP: Prepare a fresh solution of ATP and add to a final concentration of 0.5 µM to 5 mM. Incubate for 30-60 minutes at 37°C.

-

Nigericin: Add to a final concentration of 1-20 µM. Incubate for 30-60 minutes at 37°C.

-

-

Collect the cell culture supernatant for downstream analysis of cytokine release and pyroptosis. Cell lysates can also be prepared for Western blot analysis.

Measurement of IL-1β Secretion by ELISA

Objective: To quantify the amount of mature IL-1β released into the cell culture supernatant.

Materials:

-

Human or mouse IL-1β ELISA kit

-

Cell culture supernatants from stimulated macrophages

-

Microplate reader

Protocol:

-

Follow the manufacturer's instructions provided with the specific IL-1β ELISA kit.

-

Briefly, add standards and samples to the wells of the antibody-coated microplate.

-

Incubate to allow IL-1β to bind to the capture antibody.

-

Wash the plate and add the biotinylated detection antibody.

-

Incubate, wash, and then add Streptavidin-HRP.

-

Incubate, wash, and add the TMB substrate.

-

Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Assessment of Pyroptosis by LDH Release Assay

Objective: To measure the release of lactate dehydrogenase (LDH) from pyroptotic cells as an indicator of cell lysis.

Materials:

-

LDH cytotoxicity assay kit

-

Cell culture supernatants from stimulated macrophages

-

Microplate reader

Protocol:

-

Follow the manufacturer's protocol for the LDH assay kit.

-

Centrifuge the cell culture plate at 250 x g for 4 minutes to pellet any detached cells.

-

Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

Prepare a "Maximum LDH Release" control by lysing untreated cells with the provided lysis buffer.

-

Add the LDH reaction mixture to all wells.

-

Incubate at room temperature, protected from light, for the recommended time (e.g., up to 30 minutes).

-

Measure the absorbance at 490 nm or 492 nm.

-

Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

Measurement of Caspase-1 Activity

Objective: To determine the enzymatic activity of caspase-1 in cell lysates or supernatants.

Materials:

-

Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Assay)

-

Cell lysates or supernatants from stimulated macrophages

-

Luminometer or microplate reader

Protocol (using a luminescence-based assay as an example):

-

Follow the manufacturer's instructions for the caspase-1 activity assay.

-

For a cell-based assay, add the Caspase-Glo® 1 Reagent directly to the wells of the cell culture plate.

-

Incubate at room temperature for the recommended time (e.g., 60-90 minutes).

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of active caspase-1.

Visualization of ASC Specks by Immunofluorescence

Objective: To visualize the formation of ASC specks, a hallmark of inflammasome activation, using immunofluorescence microscopy.

Materials:

-

Macrophages cultured on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% saponin in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Confocal microscope

Protocol:

-

Seed macrophages on sterile coverslips in a 12-well plate.

-

Prime and activate the inflammasome as described in Protocol 4.1.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% saponin.

-

Block non-specific antibody binding with 1% BSA.

-

Incubate with a primary antibody against ASC (e.g., 1:150 dilution) overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., 1:300 dilution) for 1 hour at room temperature.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the ASC specks using a confocal microscope.

Detection of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To measure the production of mitochondrial ROS using a fluorescent probe.

Materials:

-

Macrophages

-

MitoSOX Red reagent

-

Fluorescence microscope or flow cytometer

Protocol:

-

Prepare a working solution of MitoSOX Red (e.g., 1-5 µM in serum-free medium or PBS).

-

Load the cells with the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.

-

Wash the cells with warm PBS.

-

Stimulate the cells with the NLRP3 agonist of interest.

-

Measure the red fluorescence using a fluorescence microscope or flow cytometer. The fluorescence intensity is proportional to the level of mitochondrial superoxide.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying NLRP3 agonists.

References

- 1. A detailed molecular network map and model of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 3. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Structural Activity Relationship of NLRP3 Agonist 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of a novel series of quinazoline and 8-azaquinazoline-based NLRP3 inflammasome agonists, with a focus on the representative compound, NLRP3 agonist 2 (also referred to as compound 22). This document details the quantitative data on compound activity, outlines the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a key component of the innate immune system, responsible for detecting a wide range of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Activation of the NLRP3 inflammasome is a two-step process:

-

Signal 1 (Priming): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines. This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the activation of the NF-κB signaling pathway.

-

Signal 2 (Activation): A diverse array of stimuli can provide the second signal, leading to the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-gasdermin D (GSDMD), resulting in the secretion of mature, pro-inflammatory IL-1β and the induction of pyroptotic cell death.

Small molecule agonists of NLRP3, such as the quinazoline derivatives discussed herein, are being investigated for their potential to initiate an anti-tumor immune response.

Structural Activity Relationship of Quinazoline-based NLRP3 Agonists

The discovery of quinazolines and 8-azaquinazolines as NLRP3 agonists has opened new avenues for the development of immuno-oncology therapeutics. The following data, derived from the foundational study by O'Donovan et al. (2023), summarizes the structure-activity relationship of this series, with a focus on caspase-1 activation in LPS-primed THP-1 cells.

Data Presentation

| Compound ID | Structure | Modification from Lead | Caspase-1 Activation (EC50, µM) |

| Lead Compound | (Structure not publicly available) | - | >10 |

| This compound (Compound 22) | Introduction of a 1,2,3-triazole moiety at the 6-position of the quinazoline core | ~1.5 | |

| Analog 1 | (Structure not publicly available) | Modification of the amine substituent at the 4-position | (Activity data not publicly available) |

| Analog 2 | (Structure not publicly available) | Substitution on the triazole ring | (Activity data not publicly available) |

| Analog 3 | (Structure not publicly available) | Replacement of the quinazoline core with an 8-azaquinazoline | (Activity data not publicly available) |

Note: The specific chemical structures and a comprehensive set of quantitative data for all analogs are not fully available in the public domain at the time of this writing. The information presented is based on the available abstract and related publications.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its analogs.

Cell Culture and Differentiation

-

Cell Line: Human monocytic THP-1 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation (for some assays): THP-1 monocytes can be differentiated into macrophage-like cells by treatment with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

NLRP3 Inflammasome Priming

-

THP-1 cells are seeded into appropriate well plates (e.g., 96-well plates for activity assays).

-

Cells are primed with 1 µg/mL of lipopolysaccharide (LPS) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

Compound Treatment

-

Following LPS priming, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound and its analogs).

-

A vehicle control (e.g., DMSO) is run in parallel.

NLRP3 Inflammasome Activation and Measurement

a) Caspase-1 Activation Assay (Luminescence-based)

-

Principle: This assay measures the activity of caspase-1, the key effector enzyme of the NLRP3 inflammasome.

-

Procedure:

-

After compound treatment for a specified time (e.g., 1-2 hours), a caspase-1-specific luminogenic substrate (e.g., Z-WEHD-aminoluciferin) is added to the cell lysates or supernatant.

-

Active caspase-1 cleaves the substrate, releasing a substrate for luciferase.

-

The resulting luminescence is measured using a luminometer and is directly proportional to caspase-1 activity.

-

EC50 values are calculated from the dose-response curves.

-

b) IL-1β Secretion Assay (ELISA)

-

Principle: This assay quantifies the amount of mature IL-1β secreted into the cell culture supernatant, a direct downstream product of NLRP3 inflammasome activation.

-

Procedure:

-

Following compound treatment, the cell culture supernatant is collected.

-

An enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit specific for human IL-1β.

-

The concentration of IL-1β in the samples is determined by comparison to a standard curve.

-

Confirmation of NLRP3 Pathway Engagement

-

To confirm that the observed activity is specifically mediated by the NLRP3 inflammasome, the same assays are performed in NLRP3-knockout THP-1 cells.

-

A loss of activity in the knockout cell line compared to the wild-type cells confirms the on-target effect of the agonists.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Canonical NLRP3 inflammasome activation pathway initiated by this compound.

Experimental Workflow for NLRP3 Agonist Screening

Caption: Workflow for screening and characterizing NLRP3 inflammasome agonists.

Logical Relationship for Pathway Confirmation

Caption: Logic for confirming NLRP3-dependent activity of the agonist.

An In-depth Technical Guide to the NLRP3 Agonist-Induced Pyroptosis Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system.[1] It acts as a cellular sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][3] Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in a host of inflammatory diseases, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions.[1][3]

Upon activation, the NLRP3 inflammasome orchestrates two key downstream events: the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and the induction of a lytic, pro-inflammatory form of programmed cell death known as pyroptosis. This guide provides a detailed technical overview of the canonical NLRP3 activation pathway, the molecular execution of pyroptosis, and standardized experimental protocols to study this critical inflammatory cascade.

Core Signaling Pathway: Canonical NLRP3 Inflammasome Activation

The canonical activation of the NLRP3 inflammasome is a tightly regulated two-step process, requiring both a "priming" signal and an "activation" signal.

Signal 1: Priming The priming step is typically initiated by microbial components like lipopolysaccharide (LPS) or endogenous cytokines such as Tumor Necrosis Factor (TNF). These stimuli engage pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of the nuclear factor-κB (NF-κB) transcription factor. This activation results in the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the precursor form of IL-1β (pro-IL-1β).

Signal 2: Activation The second signal is provided by a diverse range of PAMPs and DAMPs, which trigger the assembly and activation of the inflammasome complex. Common activators include:

-

Bacterial toxins (e.g., Nigericin)

-

Extracellular ATP

-

Crystalline substances (e.g., monosodium urate, silica)

-

Mitochondrial dysfunction and reactive oxygen species (mtROS)

These stimuli are thought to converge on a common cellular event, such as potassium (K+) efflux, which is a critical trigger for NLRP3 activation. This leads to the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. The NIMA-related kinase 7 (NEK7) is also an essential component, binding to NLRP3 to facilitate inflammasome assembly. The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation.

Execution: Cytokine Maturation and Pyroptosis Activated caspase-1 is the central executioner of the pathway. It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their biologically active forms, which are then secreted.

Simultaneously, activated caspase-1 cleaves Gasdermin D (GSDMD). This cleavage event liberates the N-terminal fragment of GSDMD (GSDMD-NT). The GSDMD-NT fragment translocates to the plasma membrane, where it oligomerizes to form large pores, approximately 10-15 nm in diameter. These pores disrupt the cell's osmotic potential, leading to cell swelling, lysis, and the release of cellular contents, including mature IL-1β and IL-18. This lytic cell death is defined as pyroptosis.

Caption: Canonical NLRP3 inflammasome activation pathway leading to pyroptosis.

Quantitative Data Summary

Successful induction and analysis of the NLRP3 pathway require precise concentrations of reagents and an understanding of the molecular weights of key protein markers.

Table 1: Common Agonists and Reagents for In Vitro NLRP3 Activation

| Reagent | Cell Type | Purpose | Typical Concentration | Incubation Time | Citations |

| Lipopolysaccharide (LPS) | BMDMs, THP-1, J774A.1 | Priming (Signal 1) | 100 ng/mL - 1 µg/mL | 3 - 6 hours | |

| Nigericin | BMDMs, THP-1 | Activation (Signal 2) | 5 - 20 µM | 30 - 60 minutes | |

| ATP | BMDMs, THP-1, J774A.1 | Activation (Signal 2) | 2 - 5 mM | 30 - 45 minutes | |

| Phorbol 12-myristate 13-acetate (PMA) | THP-1 monocytes | Differentiation | 50 - 100 ng/mL | 48 - 72 hours |

BMDMs: Bone Marrow-Derived Macrophages

Table 2: Key Proteins and Fragments in Western Blot Analysis

| Protein | Form | Approximate Molecular Weight (kDa) | Function | Citations |

| Caspase-1 | Pro-form (p45) | ~45 kDa | Inactive precursor | |

| Caspase-1 | Cleaved active subunit (p20) | ~20 kDa | Active enzyme, cleaves GSDMD/pro-IL-1β | |

| Gasdermin D (GSDMD) | Full-length | ~53 kDa | Inactive precursor | |

| Gasdermin D (GSDMD) | N-terminal fragment (GSDMD-NT) | ~30-32 kDa | Pore-forming executioner of pyroptosis | |

| Interleukin-1β (IL-1β) | Pro-form (pro-IL-1β) | ~31-34 kDa | Inactive precursor cytokine | |

| Interleukin-1β (IL-1β) | Mature form | ~17 kDa | Active, secreted pro-inflammatory cytokine |

Experimental Protocols

The following protocols provide a framework for inducing and measuring NLRP3-mediated pyroptosis in macrophage cell lines (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs).

Caption: General experimental workflow for studying NLRP3-induced pyroptosis.

Protocol 1: Induction of NLRP3-Mediated Pyroptosis in Macrophages

This protocol describes the standard two-step method for activating the NLRP3 inflammasome.

Materials:

-

Immortalized BMDMs (iBMDMs) or PMA-differentiated THP-1 cells.

-

96-well tissue culture plates.

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

LPS stock solution (e.g., 1 mg/mL).

-

Nigericin or ATP stock solution.

Methodology:

-

Cell Seeding: Seed macrophages (e.g., 2 x 10^5 iBMDMs/well or 1 x 10^5 PMA-differentiated THP-1 cells/well) in a 96-well plate and incubate overnight to allow for adherence.

-

Priming (Signal 1): Gently replace the medium with fresh medium containing LPS at a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C. Include an "unprimed" control group that receives medium without LPS.

-

Inhibitor Treatment (Optional): If testing an inhibitor, remove the LPS-containing medium and add fresh medium containing the desired concentration of the inhibitor or vehicle control. Incubate for 1 hour.

-

Activation (Signal 2): Add the NLRP3 agonist to the appropriate wells. For example, add Nigericin to a final concentration of 10-20 µM or ATP to a final concentration of 5 mM.

-

Incubation: Incubate for the designated time (e.g., 45-60 minutes for Nigericin/ATP) at 37°C.

-

Sample Collection: Centrifuge the plate at 250-500 x g for 5 minutes to pellet cells and debris. Carefully collect the supernatant for downstream analysis (LDH assay, ELISA). The remaining cell pellet can be lysed for Western blot analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies the release of the cytosolic enzyme LDH into the supernatant, serving as a reliable indicator of pyroptotic cell lysis.

Materials:

-

Supernatant from Protocol 1.

-

Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96®).

-

10X Lysis Buffer (provided with kit).

-

96-well flat-bottom plate.

Methodology:

-

Prepare Controls:

-

Spontaneous LDH Release: Supernatant from cells treated with LPS only.

-

Maximum LDH Release: To wells containing LPS-primed, unactivated cells, add 10 µL of 10X Lysis Buffer and incubate for 45 minutes at 37°C to achieve complete cell lysis. Collect the supernatant after centrifugation.

-

Culture Medium Background: Medium without cells.

-

-

Sample Transfer: Carefully transfer 50 µL of supernatant from all experimental and control wells to a new 96-well plate.

-

Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 490 nm using a microplate reader.

-

Calculation: After subtracting the background absorbance, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Protocol 3: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the concentration of mature, secreted IL-1β in the cell culture supernatant.

Materials:

-

Supernatant from Protocol 1.

-

Commercially available IL-1β ELISA kit.

-

Wash buffer, detection antibody, substrate solution (provided with kit).

-

Microplate reader.

Methodology:

-

Follow the specific instructions provided with the commercial ELISA kit.

-

Briefly, add standards and experimental supernatants to the antibody-pre-coated plate and incubate.

-

Wash the plate and add the biotin-conjugated detection antibody.

-

Wash the plate and add streptavidin-HRP conjugate.

-

Wash the plate and add the TMB substrate solution. Incubate until color develops.

-

Add the stop solution and immediately read the absorbance at 450 nm.

-

Calculate the IL-1β concentration in the samples by comparing their absorbance to the standard curve generated from the known standards.

Protocol 4: Western Blot for GSDMD and Caspase-1 Cleavage

This protocol allows for the visualization of the cleavage of pro-caspase-1 and GSDMD, confirming the activation of the pyroptotic machinery.

Materials:

-

Cell pellets from Protocol 1.

-

Boiling lysis buffer (e.g., 66 mM Tris-HCl pH 7.4, 2% SDS, 10 mM DTT).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST).

-

Primary antibodies: anti-GSDMD (recognizing full-length and N-terminal fragment), anti-caspase-1 (recognizing p20 subunit).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Methodology:

-

Cell Lysis: Add 30-50 µL of boiling lysis buffer directly to the cell pellet in the well, scrape, and transfer to a microfuge tube. Boil for 10 minutes.

-

Protein Quantification: Determine protein concentration using a BCA or similar assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel (e.g., 12% or 4-15% gradient gel) and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GSDMD or anti-caspase-1 p20) overnight at 4°C, diluted according to the manufacturer's recommendation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of the ~20 kDa caspase-1 band and the ~30 kDa GSDMD-NT band in activated samples.

References

Upstream Regulators of NLRP3 Agonist 2 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the upstream regulatory mechanisms governing the activity of NLRP3 agonists, with a focus on the orally active NLRP3 agonist commonly referred to as "NLRP3 agonist 2" or "compound 22". While specific upstream protein interactions for this compound are not extensively detailed in publicly available literature, its function as an activator of the NLRP3 inflammasome places it within a well-understood and complex network of signaling pathways. This guide will detail these canonical and non-canonical pathways, which are essential for researchers and drug development professionals working with NLRP3 agonists.

This compound is known to activate Caspase-1 in THP-1 cells, a key downstream event following NLRP3 inflammasome assembly.[1] Understanding the upstream events that lead to this activation is critical for contextualizing experimental results and for the development of novel therapeutics targeting NLRP3-mediated inflammation.

The Two-Signal Model for NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a tightly regulated process that typically requires two distinct signals: a priming signal (Signal 1) and an activation signal (Signal 2).[2][3][4]

Signal 1: Priming

The priming signal initiates the transcription and translation of key inflammasome components. This signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) or cytokine receptors (e.g., TNFR).[2] This leads to the activation of the NF-κB signaling pathway, resulting in the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression.

Signal 2: Activation

The second signal is triggered by a wide array of stimuli and leads to the assembly of the NLRP3 inflammasome complex. This compound functions as a Signal 2 stimulus. This signal is often mediated by cellular stress events, including:

-

Ionic Flux: A decrease in intracellular potassium concentration (K+ efflux) is a common and potent trigger for NLRP3 activation. This can be induced by various stimuli, including pore-forming toxins and ATP-mediated activation of the P2X7 receptor.

-

Mitochondrial Dysfunction: The production of mitochondrial reactive oxygen species (ROS) and the release of mitochondrial DNA (mtDNA) into the cytosol can act as activating signals.

-

Lysosomal Destabilization: Phagocytosis of crystalline or particulate matter, such as monosodium urate (MSU) crystals or silica, can lead to lysosomal rupture and the release of cathepsins into the cytoplasm, which in turn activates NLRP3.

The convergence of these diverse signals on NLRP3 leads to its conformational change, oligomerization, and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC then recruits pro-caspase-1, leading to its proximity-induced auto-activation. Active caspase-1 subsequently cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves Gasdermin D (GSDMD) to induce pyroptosis, a lytic form of cell death.

Below is a diagram illustrating the two-signal model for NLRP3 inflammasome activation.

Key Upstream Regulators and Signaling Hubs

Several key molecular players and signaling events act as upstream regulators of NLRP3 inflammasome activation.

NEK7: An Essential Mediator

NIMA-related kinase 7 (NEK7) is a serine/threonine kinase that has been identified as an essential component for NLRP3 inflammasome activation, acting downstream of potassium efflux. NEK7 directly interacts with the leucine-rich repeat (LRR) domain of NLRP3, and this interaction is a prerequisite for inflammasome assembly and activation. The binding of NEK7 to NLRP3 is thought to induce a conformational change in NLRP3 that facilitates its oligomerization.

The signaling pathway involving NEK7 in NLRP3 activation is depicted below.

Ionic Fluxes: The Central Hub

Changes in intracellular ion concentrations are a central convergence point for many NLRP3-activating stimuli.

-

Potassium (K+) Efflux: As mentioned, a reduction in cytosolic K+ is a critical trigger. This can be mediated by various channels and pores, including the P2X7 receptor, pannexin-1, and gasdermin D pores.

-

Calcium (Ca2+) Signaling: While the role of calcium is complex and debated, some studies suggest that an increase in intracellular Ca2+ can contribute to NLRP3 activation, possibly by promoting mitochondrial damage.

-

Chloride (Cl-) Efflux: Recent evidence suggests that chloride efflux through volume-regulated anion channels (VRACs) is also involved in NLRP3 activation, potentially by facilitating NEK7-NLRP3 interaction.

Mitochondrial and Lysosomal Integrity

Cellular organelle health is paramount in preventing inappropriate NLRP3 activation.

-

Mitochondria: These organelles are a significant source of ROS, which can directly or indirectly activate NLRP3. Mitochondrial damage can also lead to the release of mtDNA and cardiolipin into the cytosol, both of which can act as DAMPs to trigger NLRP3.

-

Lysosomes: Disruption of lysosomal membranes and the subsequent release of lysosomal contents, such as cathepsin B, into the cytosol is a well-established mechanism for NLRP3 activation by particulate matter.

Quantitative Data on NLRP3 Inflammasome Activation

Precise quantitative data for "this compound" is not widely published. However, the following table summarizes typical quantitative data obtained from in vitro studies using well-characterized NLRP3 agonists like nigericin and ATP in LPS-primed macrophages. These values can serve as a benchmark for researchers investigating the potency of new NLRP3 agonists.

| Parameter | Agonist | Cell Type | Concentration | Result | Reference |

| IL-1β Secretion | Nigericin | LPS-primed mouse BMDMs | 10 µM | ~1500 pg/mL | |

| ATP | LPS-primed mouse BMDMs | 5 mM | ~1000 pg/mL | ||

| Caspase-1 Activation | Nigericin | LPS-primed THP-1 cells | 10 µM | ~4-fold increase in activity | |

| ATP | LPS-primed J774A.1 cells | 5 mM | Significant increase in p20 subunit | ||

| ASC Speck Formation | Nigericin | LPS-primed THP-1 cells | 10 µM | ~30% of cells with specks | |

| Intracellular K+ | Nigericin | LPS-primed mouse BMDMs | 10 µM | Decrease to ~60 mM from ~140 mM |

Experimental Protocols

To investigate the upstream regulators and downstream effects of this compound, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

Cell Culture and Priming

Objective: To prepare cells for NLRP3 inflammasome activation.

Materials:

-

THP-1 monocytes or bone marrow-derived macrophages (BMDMs)

-

RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

-

Lipopolysaccharide (LPS)

Protocol:

-

Culture THP-1 cells in suspension or differentiate them into macrophage-like cells by treating with PMA (e.g., 100 nM for 24-48 hours). For BMDMs, differentiate bone marrow progenitor cells with M-CSF.

-

Seed the cells in appropriate culture plates (e.g., 96-well for ELISA, 24-well for Western blotting).

-

Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) in serum-free medium to upregulate NLRP3 and pro-IL-1β expression.

Measurement of IL-1β Secretion by ELISA

Objective: To quantify the release of mature IL-1β, a primary indicator of inflammasome activation.

Materials:

-

Primed cells

-

This compound

-

Human or mouse IL-1β ELISA kit

-

Plate reader

Protocol:

-

After priming, replace the medium with fresh serum-free medium.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 1-6 hours). Include positive controls (e.g., nigericin or ATP) and negative controls (vehicle).

-

Collect the cell culture supernatants.

-

Perform the IL-1β ELISA according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-1β based on a standard curve.

Assessment of Caspase-1 Activation

Objective: To measure the activity of caspase-1, the effector enzyme of the NLRP3 inflammasome.

Method 1: Western Blot for Caspase-1 Cleavage

Materials:

-

Primed and activated cells

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies against caspase-1 (p45 and p20 subunits)

Protocol:

-

After treatment, collect both the cell supernatants and cell lysates.

-

Concentrate the supernatants if necessary.

-

Measure the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting.

-

Probe the membrane with an antibody that detects both pro-caspase-1 (p45) and the cleaved, active p20 subunit. An increase in the p20 band indicates activation.

Method 2: Caspase-1 Activity Assay

Materials:

-

Primed and activated cells

-

Caspase-1 activity assay kit (colorimetric or fluorometric)

-

Plate reader

Protocol:

-

Prepare cell lysates from treated cells.

-

Perform the caspase-1 activity assay according to the manufacturer's protocol, which typically involves the cleavage of a specific substrate (e.g., YVAD-pNA or YVAD-AFC).

-

Measure the colorimetric or fluorescent signal.

Visualization of ASC Speck Formation

Objective: To visualize the oligomerization of the adaptor protein ASC into a "speck," a hallmark of inflammasome assembly.

Materials:

-

Primed and activated cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against ASC

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

After treatment, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-ASC antibody.

-

Incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize the cells. ASC specks will appear as a single, bright fluorescent dot in the cytoplasm of activated cells.

The following diagram outlines the general experimental workflow for studying this compound activity.

Conclusion

While direct upstream regulators of "this compound" remain to be fully elucidated, its function as an NLRP3 activator firmly places its mechanism within the well-defined framework of the two-signal model of inflammasome activation. Researchers and drug development professionals can leverage the extensive knowledge of general NLRP3 upstream signaling pathways—including ionic fluxes, mitochondrial and lysosomal integrity, and the essential role of NEK7—to design experiments, interpret data, and ultimately understand the biological impact of this and other NLRP3 agonists. The detailed experimental protocols provided in this guide offer a robust toolkit for the comprehensive characterization of NLRP3 inflammasome activation in response to novel compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Instructions for Flow Cytometric Detection of ASC Specks as a Readout of Inflammasome Activation in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NLRP3 Inflammasome Activation Cascade and the Role of Agonist 2

For Researchers, Scientists, and Drug Development Professionals

Abstract